Tert-Butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by a unique seven-membered ring structure that includes two nitrogen atoms. This compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science. It serves as a building block for the synthesis of more complex molecules and is studied for its biological activities, which may include antimicrobial and antiviral properties .
This compound can be classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. Its molecular formula is , and it has a molecular weight of approximately 262.35 g/mol . The systematic name reflects its structural features, which include both the tert-butyl group and the benzodiazocine framework.
Tert-butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reduction of certain hexahydro derivatives with sodium borohydride in methanol has been noted to yield this compound.
The synthesis typically requires careful control of reaction conditions to optimize yield and purity. Industrial production often employs large-scale synthesis techniques that are proprietary to manufacturing companies.
The molecular structure of tert-butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate features a seven-membered ring with two nitrogen atoms positioned at specific locations within the ring. The presence of the tert-butyl group enhances the compound's solubility and stability.
This data indicates that the compound possesses a complex structure that contributes to its unique chemical properties .
Tert-butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate can undergo several types of chemical reactions:
The choice of reagents and specific conditions significantly influences the reaction outcomes. For example:
The mechanism of action for tert-butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate involves interactions at molecular targets similar to those observed in other nitrogen-containing heterocycles. It has been suggested that compounds with similar structures may act as selective opioid analgesics.
Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion—of this compound is crucial for evaluating its therapeutic potential. The molecular weight of approximately 262.35 g/mol suggests favorable properties for oral bioavailability.
The physical properties of tert-butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate include:
The chemical properties are influenced by its functional groups and ring structure:
Tert-butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate has several scientific uses:
Traditional approaches to constructing the 1,6-benzodiazocine core rely on intramolecular ring-closure reactions, often requiring linear precursors with strategically positioned functional groups. A prominent method involves ring-closing metathesis (RCM), which forms the eight-membered diazocine ring by creating a new carbon-carbon bond. In this approach, N-Boc-protected diamines derived from o-phenylenediamine undergo bis-allylation at nitrogen atoms, followed by RCM using Grubbs catalysts (e.g., 1st or 2nd generation). This yields tert-butyl 3,4,5,6-tetrahydro-1,6-benzodiazocine-1-carboxylate derivatives with an endocyclic double bond, which can be hydrogenated to afford the saturated target compound. Challenges include controlling regioselectivity during allylation and suppressing oligomerization during metathesis due to the entropic penalty of forming medium-sized rings [8].
An alternative industrial-scale strategy adapted from azepane synthesis is ring expansion of piperidine derivatives. While not directly reported for benzodiazocines, analogous protocols for tert-butyl 4-oxoazepane-1-carboxylate synthesis are instructive. This involves BF₃·OEt₂-catalyzed reaction of N-Boc-piperidin-4-one with ethyl diazoacetate at temperatures below –25°C. The electrophilic carbenoid inserts into the C3–C4 bond, followed by decarboxylation and N-protection to yield the seven-membered ring. Adapting this to benzodiazocines would require bicyclic piperidine precursors and careful optimization of carbenoid stability and migratory aptitude [5].
Table 1: Traditional Ring-Closure Strategies for Benzodiazocine Synthesis
Method | Key Steps | Challenges | Typical Yield |
---|---|---|---|
Ring-Closing Metathesis | Bis-allylation → RCM → Hydrogenation | Oligomerization, regioselectivity control | 40–65% [8] |
Ring Expansion | Carbenoid insertion → Decarboxylation | Low-temperature stability, migratory aptitude | 48–64% [5] |
Post-cyclization modifications are often necessary. For RCM-derived unsaturated intermediates, homogeneous hydrogenation (e.g., Pd/C, H₂) achieves saturation but may require Boc-deprotection/reprotection sequences if catalyst poisoning occurs. N-Alkylation via deprotonation (NaH) and electrophilic quenching installs substituents, though overalkylation risks exist. These steps increase synthetic step count and reduce overall efficiency [8].
Multicomponent reactions (MCRs) offer convergent routes to assemble the benzodiazocine core with inherent atom economy and reduced purification steps. The Ugi-four component reaction (Ugi-4CR) is particularly promising, though direct literature reports for diazocines are limited. Conceptual adaptations leverage bifunctional building blocks: o-phenylenediamine derivatives can serve as diamines, reacting with aldehydes, isocyanides, and carboxylic acids. For example, N-Boc-protected o-phenylenediamine with a free amino group could react with a dicarbonyl component (e.g., glyoxalic acid), an aldehyde, and tert-butyl isocyanide. Cyclization via nucleophilic displacement or deprotection-cyclization (UDC strategy) would then yield the diazocine ring [3] [4].
Table 2: Multicomponent Reaction Strategies for Benzodiazocine Precursors
MCR Type | Components | Post-MCR Cyclization | Advantages |
---|---|---|---|
Ugi-4CR | Amine, aldehyde, isocyanide, carboxylic acid | SNAr / Deprotection-cyclization | High diversity, modular scaffolds |
Isocyanide-based | Benzimidazolone, ketone, isocyanide | Tautomerization/condensation | Catalyst-free, single pot [3] |
Catalyst-free variations using isocyanide chemistry demonstrate particular utility. Reactions between benzimidazolone derivatives, isocyanides, and acetone unexpectedly form tricyclic benzodiazepines under mild conditions. While yielding seven-membered rings, this chemistry highlights the potential for in situ generation of reactive intermediates that could be diverted toward eight-membered diazocines using modified substrates (e.g., o-aminobenzylamines instead of benzimidazolones). The inherent electrophilicity of imine intermediates facilitates ring expansion via ketone incorporation [3].
Key limitations of MCR approaches include regioselectivity issues with unsymmetrical substrates (e.g., meta-substituted phenylenediamines) and the potential for forming smaller, thermodynamically favored rings (e.g., benzodiazepines) instead of diazocines. Overcoming these requires careful substrate design—using sterically biased diamines or conformationally constrained linkers in the carboxylic acid component—and optimization of cyclization conditions (temperature, concentration) to favor the kinetically disfavored eight-membered ring closure [4].
Accessing enantiopure tert-butyl 1,2,3,4,5,6-hexahydro-1,6-benzodiazocine-1-carboxylate derivatives is crucial for probing stereospecific biological interactions. Three primary strategies show promise:
The choice of strategy depends on the target substitution pattern. Catalytic asymmetric hydrogenation is optimal for installing chiral centers via reduction, while PTC excels for C- or N-alkylations. Achieving high enantiocontrol in the initial ring-forming step (e.g., RCM) remains challenging due to the flexibility of the transition state for medium-ring closure [4] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8